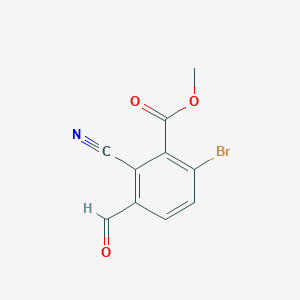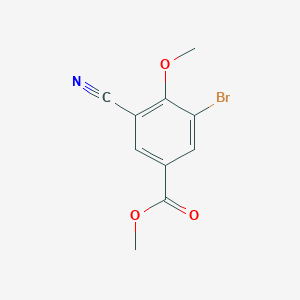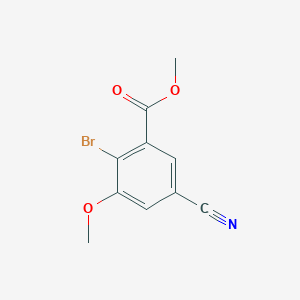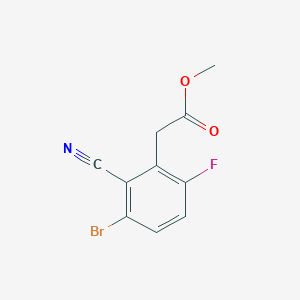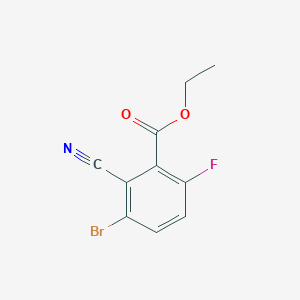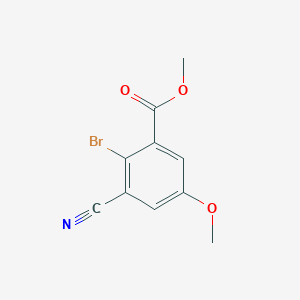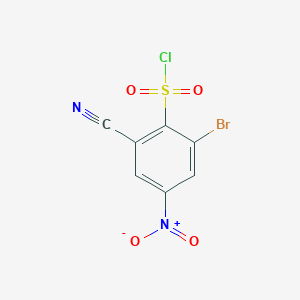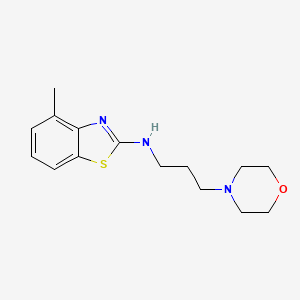
4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, also known as GMX1778, is a small molecule inhibitor that has been developed as a potential anticancer agent. It is a member of the benzothiazole family of compounds, which have been shown to have a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Applications De Recherche Scientifique
Structural and Spectral Analysis
4-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is structurally related to 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base. The structural analysis of this derivative provides insights into its conformation and hydrogen bonding interactions, which are crucial for understanding its chemical properties and potential applications in various fields, including medicinal chemistry (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Antimicrobial Activities
In the realm of antimicrobial research, derivatives of 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine have been synthesized and shown to possess significant antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial properties indicates the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor Activities
Compounds structurally related to 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine have been investigated for their antitumor activities. For example, 2-(4-acylaminophenyl)benzothiazoles, which share a similar structural framework, have shown potent and selective antitumor activity, especially in breast, ovarian, colon, and renal cell lines. These findings highlight the potential of such compounds in the development of novel anticancer drugs (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).
Cytotoxic Activity
The synthesis of quinazoline derivatives containing the benzothiazolyl amino moiety has demonstrated preliminary in vitro cytotoxic activity, indicating their potential as anticancer agents. This suggests that compounds with a structural resemblance to 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine may also exhibit similar cytotoxic properties, which could be harnessed in cancer research (Dave, Gopkumar, Arvind, & Sridevi, 2012).
Corrosion Inhibition
Research has also explored the use of 1,3-benzothiazole derivatives in corrosion inhibition studies. This includes the investigation of their effectiveness against mild steel corrosion, suggesting potential applications in industrial and material sciences (Nayak & Bhat, 2023).
Propriétés
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-12-4-2-5-13-14(12)17-15(20-13)16-6-3-7-18-8-10-19-11-9-18/h2,4-5H,3,6-11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVSLKHCCLGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





